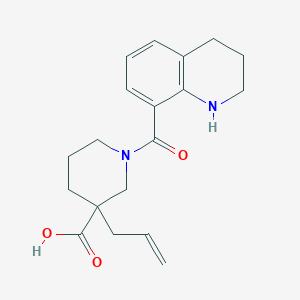
3-allyl-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidinecarboxylic acid derivatives involves multiple steps, starting from known compounds like L-aspartic acid or N-Cbz-beta-alanine. The process includes enantioselective synthesis, where key intermediates are formed through reactions like alkylation, hydroboration, ozonolysis, and reductive amination to yield the final products with high stereoselectivity (Xue et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds, particularly quinolines and piperidine derivatives, often involves complex arrangements with multiple functional groups attached to the core rings. These structures can be modified through various synthetic routes to introduce different substituents, which significantly impact the compound's reactivity and physical properties (Meth-Cohn et al., 1981).
Chemical Reactions and Properties
Chemical reactions involving these compounds can be highly selective and yield diverse products. For instance, allylation reactions of specific substrates with allylic alcohols in the presence of ruthenium catalysts lead to products with high regioselectivity (Zhang et al., 2008). The introduction of functional groups like the allyl group can be achieved through various catalyzed reactions, which also opens pathways for further functionalization.
Aplicaciones Científicas De Investigación
Anticoagulant Applications
Compounds similar to the one have been explored for their anticoagulant properties. For example, MD 805, a compound with a somewhat analogous structure, has been studied for its effects on platelet activation in hemodialysis circuits. Unlike heparin, MD 805 did not significantly increase platelet factor 4 (PF-4) levels, which are released upon platelet activation, and exhibited stable antithrombin effects without marked interindividual differences in coagulation time as monitored by activated partial thromboplastin time (aPTT) (Matsuo et al., 1986).
Neuropharmacological Research
Another area of application is in neuropharmacology, where derivatives of quinoline, such as L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), have been used in research on schizophrenia. CX516, an ampakine modulating the AMPA receptor, was evaluated as a sole agent in a small series of patients with schizophrenia, offering insights into the modulation of glutamatergic neurotransmission (Marenco et al., 2002).
Understanding Neurotoxicity
Research has also focused on understanding the neurotoxic effects of certain compounds, including the investigation of substances like quinolinic acid, which can impact neurological conditions through its excitotoxic properties. Such studies highlight the complex interactions between synthetic compounds and biological systems, contributing to the understanding of disease mechanisms and therapeutic interventions (Heyes et al., 1991).
Biomarker Development
Compounds with carboxylic acid groups have been studied as biomarkers for exposure to various environmental and industrial chemicals. For instance, allylmercapturic acid has been used as a urinary biomarker to evaluate human exposure to allyl chloride, demonstrating the application of such compounds in occupational and environmental health research (Rooij et al., 1997).
Metabolic Studies
The metabolic fate of related compounds, such as irinotecan, highlights the importance of understanding how complex molecules like 3-allyl-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinecarboxylic acid are processed in the human body. Such research is crucial for developing effective drugs with manageable side effects (Gupta et al., 1994).
Propiedades
IUPAC Name |
3-prop-2-enyl-1-(1,2,3,4-tetrahydroquinoline-8-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-2-9-19(18(23)24)10-5-12-21(13-19)17(22)15-8-3-6-14-7-4-11-20-16(14)15/h2-3,6,8,20H,1,4-5,7,9-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAVGFBPEGHNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)C(=O)C2=CC=CC3=C2NCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5514550.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5514558.png)
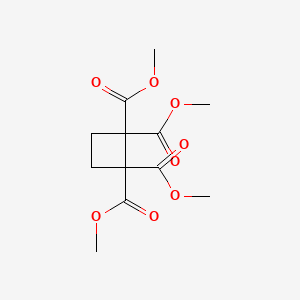
![N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5514570.png)
![1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5514578.png)
![N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5514584.png)
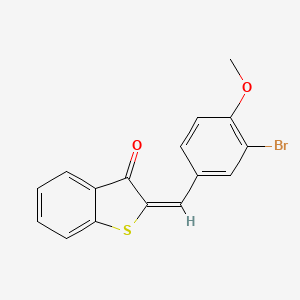
![(4aS*,7aR*)-1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514604.png)
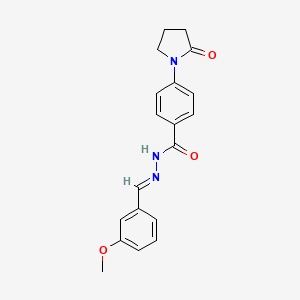
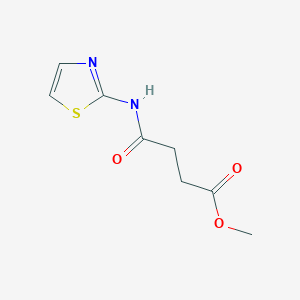
![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)


![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)